Bis[2-(2-methoxyethoxy)ethyl] L-aspartate
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Overview
Description
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is a chemical compound known for its unique properties and applications in various fields It is a derivative of L-aspartic acid, where the carboxyl groups are esterified with 2-(2-methoxyethoxy)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-methoxyethoxy)ethyl] L-aspartate typically involves the esterification of L-aspartic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of polymers and as a plasticizer in materials science.
Mechanism of Action
The mechanism by which Bis[2-(2-methoxyethoxy)ethyl] L-aspartate exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may act as a substrate for enzymes, participating in catalytic reactions. In medicinal applications, it may interact with cellular receptors or transporters, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the aspartate moiety.
Dimethoxytetraethylene glycol: Another related compound with similar ether linkages.
Uniqueness
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is unique due to the presence of the L-aspartate moiety, which imparts specific biochemical properties and potential therapeutic applications. Its ability to participate in a variety of chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
646530-54-3 |
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Molecular Formula |
C14H27NO8 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C14H27NO8/c1-18-3-5-20-7-9-22-13(16)11-12(15)14(17)23-10-8-21-6-4-19-2/h12H,3-11,15H2,1-2H3/t12-/m0/s1 |
InChI Key |
QCYQBMXDGCGDPQ-LBPRGKRZSA-N |
Isomeric SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)N |
Canonical SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)N |
Origin of Product |
United States |
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